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Compound of Interest

Compound Name: 1-benzyl-5-phenylazepan-4-one

CAS No.: 735217-70-6

Cat. No.: B6151135

Get Quote

Executive Summary
The N-benzyl azepanone scaffold represents a critical expansion of the classic piperidine

pharmacophore. While six-membered nitrogen heterocycles (piperidines) dominate small-

molecule drug discovery—exemplified by agents like Donepezil (Alzheimer's) and Fentanyl

(analgesia)—the seven-membered azepane ring offers unique conformational properties that

allow for distinct biological selectivity.

This guide analyzes the Structure-Activity Relationship (SAR) of N-benzyl azepanones,

focusing on their utility as reversible covalent inhibitors of cysteine proteases (specifically

Cathepsin K) and as ring-expanded analogs for Acetylcholinesterase (AChE) inhibition. We

explore how the flexibility of the seven-membered ring, constrained by specific substitutions,

allows for precise targeting of enzyme active sites that are inaccessible to rigid piperidine

analogs.

Chemical Architecture & Scaffold Analysis
The core architecture consists of a seven-membered amine ring (azepane) containing a ketone

functionality (azepanone), N-substituted with a benzyl group.
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The Three Critical SAR Zones
To systematically analyze activity, we divide the molecule into three functional zones:

Zone A: The Warhead (The Ketone)

Function: In protease inhibition, the ketone carbonyl acts as an electrophile. It undergoes

nucleophilic attack by the active site cysteine thiolate (e.g., Cys25 in Cathepsin K), forming

a reversible hemithioacetal transition state mimic.

SAR Insight: The position of the ketone (3-one vs. 4-one) dictates the vector of the attack.

4-azepanones are generally preferred for Cathepsin K inhibition due to the optimal

distance from the P2 substituent.

Zone B: The Conformational Core (The Azepane Ring)

Function: Unlike the chair-conformation-dominant piperidine, the azepane ring exists in a

dynamic equilibrium of twist-chair and twist-boat conformers.

SAR Insight: Unsubstituted azepanes are often too floppy, leading to entropic penalties

upon binding. Successful drugs (e.g., Balicatib analogs) often introduce substituents (like

C4-alkyls) to lock the ring into a bioactive conformation, minimizing the entropy loss during

binding.

Zone C: The Anchor (The N-Benzyl Moiety)

Function: Provides a hydrophobic anchor that occupies the S1' or S2 pockets of the target

enzyme.

SAR Insight: In AChE inhibitors, the benzyl ring engages in

-

stacking with Trp84 in the anionic subsite. In Cathepsin inhibitors, the benzyl group often
mimics the P1' or P2' residues of the natural substrate.
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Figure 1: Functional decomposition of the N-benzyl azepanone scaffold.

Synthetic Strategies
The synthesis of N-benzyl azepanones is non-trivial due to the entropic difficulty of closing

seven-membered rings. Two primary industry-standard protocols are employed.

Method A: Ring Expansion (Tiffeneau-Demjanov)
This is the preferred method for generating azepan-4-ones from readily available piperidin-4-

ones. It preserves the N-benzyl protecting group.

Mechanism:

Addition: React N-benzyl-4-piperidone with TMS-diazomethane or diazomethane to form a

betaine intermediate.

Rearrangement: The migration of a carbon bond expands the ring from 6 to 7 members.

Method B: Ring Closing Metathesis (RCM)
Used for highly substituted azepanones where ring expansion is regiochemically ambiguous.

Precursors: Diallylamines.

Catalyst: Grubbs II.
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Step: Cyclization followed by oxidation.

In-Depth SAR: Case Study - Cathepsin K Inhibition
Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts and is a key

target for osteoporosis.[1] N-benzyl azepanones serve as a critical template for odanacatib-like

inhibitors.

The C4-Stereochemistry Switch
The most critical SAR finding in this class is the stereosensitivity at the C4 position (alpha to

the ketone in 3-azepanones or beta in 4-azepanones).

Observation: Introducing a substituent at C4 (e.g., methyl or ethyl) creates a chiral center.

Data: The (S)-enantiomer at C4 typically exhibits 100-fold greater potency than the (R)-

enantiomer.

Causality: X-ray crystallography reveals that the (S)-substituent occupies an equatorial

position in the bioactive conformer, directing the ketone carbonyl into the oxyanion hole

formed by Gly66 and Cys25. The (R)-substituent forces the ring into a high-energy axial

conformation, disrupting binding.

Selectivity via P2 Substitution
To distinguish Cathepsin K from the ubiquitous Cathepsins L and S (which causes side effects

like morphea-like skin reactions), the "N-benzyl" group is often modified to a "P2 mimic."

Standard N-Benzyl: Moderate potency, low selectivity (hits Cat L/S).

Optimized P2: Replacing the simple benzyl with a 1-methylcyclohexyl alanine moiety

drastically improves selectivity. The bulky cyclohexyl group fits the S2 pocket of Cat K (which

is more open) but clashes with the constricted S2 pockets of Cat L and S.

Quantitative Data Summary
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Compound
Variant

R-Group (C4) N-Substituent
Cat K

(nM)

Selectivity (Cat
K/L)

1 (Baseline) H Benzyl 540
1.2x (Non-

selective)

2 (Rigidified) (S)-Methyl Benzyl 45 5x

3 (Optimized) (S)-Ethyl
1-

methylcyclohexyl
0.16 >500x

4 (Mismatch) (R)-Methyl Benzyl >10,000 N/A

Table 1: SAR progression from simple N-benzyl azepanone to potent inhibitor.

Experimental Protocols
Protocol 1: Synthesis of N-Benzyl Azepan-4-one (Ring
Expansion)
This protocol utilizes in situ generation of diazomethane equivalents, avoiding the high hazard

of isolating diazomethane gas.

Reagents:

N-Benzyl-4-piperidone (10.0 mmol)

TMS-Diazomethane (2.0 M in hexanes, 12.0 mmol)

Boron trifluoride etherate (

) (11.0 mmol)

Dichloromethane (DCM), anhydrous

Procedure:

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add N-Benzyl-4-piperidone

dissolved in 40 mL anhydrous DCM. Cool to -78°C.
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Lewis Acid Addition: Add

dropwise over 10 minutes. The solution may turn slightly yellow.

Expansion: Add TMS-Diazomethane solution dropwise over 20 minutes. Caution: Evolution

of nitrogen gas will occur.

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Quench: Carefully add saturated

solution (20 mL) to quench unreacted reagent.

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Yield: Expect 65-75% of a pale yellow oil.

Protocol 2: Cathepsin K Fluorogenic Inhibition Assay
Self-validating step: Use E-64 (a broad-spectrum cysteine protease inhibitor) as a positive

control to ensure enzyme activity.

Materials:

Recombinant Human Cathepsin K.

Substrate: Z-Phe-Arg-AMC (Fluorogenic).

Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Procedure:

Pre-Incubation: In a black 96-well plate, incubate 10 nM Cathepsin K with varying

concentrations of the N-benzyl azepanone derivative (0.1 nM to 10

M) in assay buffer for 15 minutes at room temperature.
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Control: Wells with enzyme + DMSO (0% inhibition).

Blank: Wells with buffer only (no enzyme).

Initiation: Add Z-Phe-Arg-AMC substrate (final concentration 20

M).

Measurement: Monitor fluorescence immediately (Ex: 355 nm, Em: 460 nm) kinetically for 30

minutes.

Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine

using a 4-parameter logistic fit.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic workflow for the ring expansion of piperidones to azepanones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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